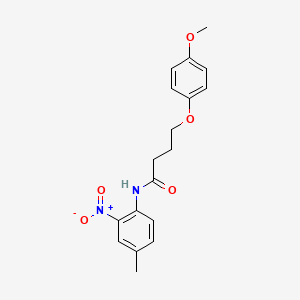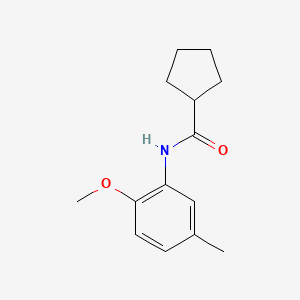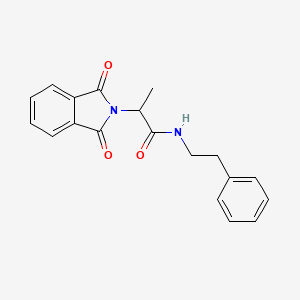![molecular formula C21H25NO5 B5127664 3-[(4-propoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5127664.png)
3-[(4-propoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-propoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one is a chemical compound that belongs to the class of chalcones. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections.
作用机制
The mechanism of action of 3-[(4-propoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one is not fully understood. However, studies have suggested that it exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis through the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. It also inhibits the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cancer cell survival and proliferation. In addition, it has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. It also has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. Moreover, it has been shown to modulate the activity of various enzymes, including COX-2, iNOS, and caspases, which are involved in inflammation and apoptosis.
实验室实验的优点和局限性
One of the advantages of 3-[(4-propoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one is its relatively low toxicity and high selectivity towards cancer cells. It also has good stability and solubility in various solvents. However, one of the limitations is its poor bioavailability, which may limit its therapeutic efficacy in vivo. Moreover, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties.
未来方向
There are several future directions for the research on 3-[(4-propoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one. One of the directions is to optimize its synthesis method to improve its yield and purity. Another direction is to investigate its potential synergistic effects with other chemotherapeutic agents or natural compounds. Moreover, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, its in vivo efficacy and safety need to be evaluated in animal models and clinical trials.
合成方法
The synthesis of 3-[(4-propoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one can be achieved through various methods, including Claisen-Schmidt condensation, aldol condensation, and Michael addition. One of the commonly used methods involves the reaction of 4-propoxybenzaldehyde with 3,4,5-trimethoxyacetophenone in the presence of a base catalyst, such as sodium hydroxide, at room temperature. The resulting product is then treated with ammonium acetate and palladium on charcoal to obtain the desired compound.
科学研究应用
3-[(4-propoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications. In cancer research, it has been shown to exhibit anti-proliferative and apoptotic effects on various cancer cell lines, including breast, lung, colon, and prostate cancer. It also has anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. Moreover, it has been reported to possess antimicrobial activity against various bacterial and fungal strains.
属性
IUPAC Name |
(E)-3-(4-propoxyanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-5-12-27-17-8-6-16(7-9-17)22-11-10-18(23)15-13-19(24-2)21(26-4)20(14-15)25-3/h6-11,13-14,22H,5,12H2,1-4H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFYANNTHKVWEQ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[3-chloro-4-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5127593.png)
![1-methyl-3-(3-oxo-5,6-diphenylimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5127598.png)

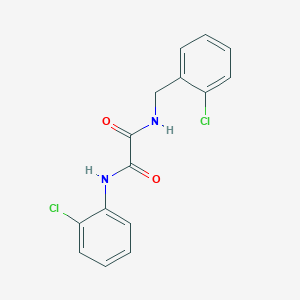
![N',N'''-1,4-phenylenebis{N-[2-(tert-butylthio)ethyl]urea}](/img/structure/B5127613.png)
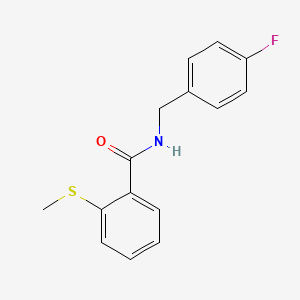
![1-{3-[2-(1-adamantyl)propyl]-4-nitrophenyl}-3,5-dimethylpiperazine](/img/structure/B5127621.png)
![N-(4-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5127639.png)
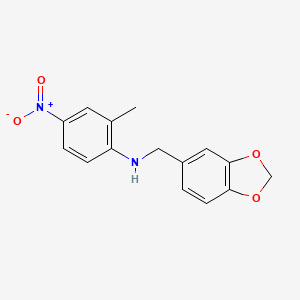
![(2R*,6S*)-4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5127655.png)
